molecular formula C17H20N4O2S2 B256148 MFCD09874173

MFCD09874173

Cat. No.: B256148
M. Wt: 376.5 g/mol
InChI Key: JSNBWMRMUOVFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its molecular formula, weight, and physicochemical properties (e.g., solubility, logP) are likely comparable to structurally related compounds such as methyl-substituted bromo-chlorobenzoates or boronic acids, as described in and .

Properties

Molecular Formula

C17H20N4O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H20N4O2S2/c1-9-7-13(20-8-19-9)24-10(2)16(23)21-17-14(15(18)22)11-5-3-4-6-12(11)25-17/h7-8,10H,3-6H2,1-2H3,(H2,18,22)(H,21,23)

InChI Key

JSNBWMRMUOVFOA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

CC1=CC(=NC=N1)SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09874173 typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The pyrimidine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the sulfanyl group and the propanoyl moiety under controlled conditions, often using reagents such as thionyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often involve the use of catalysts and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD09874173 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

MFCD09874173 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD09874173 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD09874173 with three structurally or functionally analogous compounds, based on inferred data from the evidence:

Property This compound (Hypothetical) Methyl 3-Bromo-4,5-Dichlorobenzoate (3-Bromo-5-Chlorophenyl)Boronic Acid 5-Methoxypyridin-2-yl Methanamine
CAS No. Not reported 107947-17-1 1046861-20-4 905306-69-6
Molecular Formula C₈H₆BrClO₂ (hypothetical) C₈H₆BrCl₂O₂ C₆H₅BBrClO₂ C₇H₁₀N₂O
Molecular Weight ~249.49 g/mol 249.49 g/mol 235.27 g/mol 138.17 g/mol
Key Functional Groups Bromo, chloro, ester Bromo, chloro, ester Boronic acid, bromo, chloro Methoxy, pyridine, amine
Synthesis Method Pd-catalyzed coupling (hypothetical) Sulfuric acid in methanol (96% yield) Pd-catalyzed cross-coupling (75°C, THF/H₂O) HATU-mediated amidation (69% yield)
Solubility Low in water, high in organic solvents Soluble in methanol, DMF Moderate in THF/water mixtures High water solubility
Bioactivity Potential enzyme inhibition Not reported High GI absorption, BBB permeability Non-CYP inhibitor
Similarity Score N/A 0.88–0.95 0.71–0.87 0.78–0.85

Structural and Functional Differences

Halogenated Aromatic Esters vs. Boronic Acids :

  • This compound and Methyl 3-Bromo-4,5-Dichlorobenzoate share ester and halogen substituents, making them suitable for electrophilic substitution reactions. However, the boronic acid group in (3-Bromo-5-Chlorophenyl)Boronic Acid enables Suzuki-Miyaura cross-coupling, a key feature absent in ester derivatives .
  • 5-Methoxypyridin-2-yl Methanamine diverges entirely, with a pyridine-amine structure favoring hydrogen bonding and receptor targeting .

Synthetic Efficiency :

  • Sulfuric acid-mediated esterification (96% yield) outperforms Pd-catalyzed methods in cost and simplicity .
  • HATU-mediated amidation (69% yield) highlights the challenges of amine functionalization compared to halogenation .

Key Research Findings

Positional Isomerism :

  • In halogenated benzoates (e.g., Methyl 3-Bromo-4,5-Dichlorobenzoate ), chloro/bromo substituent positions significantly alter logP values (e.g., 2.15 for ortho-substituted vs. 0.78 for meta-substituted analogs) .

Catalyst Dependency :

  • Pd catalysts enhance reaction specificity but require rigorous temperature control (e.g., 75°C for boronic acid synthesis) .

Solubility-Bioavailability Trade-offs :

  • Pyridine derivatives like 5-Methoxypyridin-2-yl Methanamine achieve high aqueous solubility but face rapid systemic clearance .

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